3-Fluoro-4-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether
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Overview
Description
3-Fluoro-4-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether is a synthetic organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a fluorophenyl group, and an isobutyl side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Isobutyl Side Chain: The isobutyl group is attached through alkylation reactions, often using isobutyl bromide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups attached to the fluorophenyl ring.
Scientific Research Applications
3-Fluoro-4-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- Tris[1,2,4]triazolo[1,3,5]triazine
Uniqueness
3-Fluoro-4-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether stands out due to its unique combination of a fluorophenyl group and an isobutyl side chain, which may confer distinct chemical and biological properties compared to other triazolopyrimidine derivatives .
Properties
Molecular Formula |
C16H17FN4O |
---|---|
Molecular Weight |
300.33 g/mol |
IUPAC Name |
7-(2-fluoro-4-methoxyphenyl)-2-(2-methylpropyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H17FN4O/c1-10(2)8-15-19-16-18-7-6-14(21(16)20-15)12-5-4-11(22-3)9-13(12)17/h4-7,9-10H,8H2,1-3H3 |
InChI Key |
RTQBLYQGXVQEOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN2C(=CC=NC2=N1)C3=C(C=C(C=C3)OC)F |
Origin of Product |
United States |
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